4,5-Dichloro-2(3h)-benzothiazolone

Thermal Analysis Quality Control Intermediate Chemistry

Sourcing the wrong dichlorobenzothiazolone isomer derails multi-step agrochemical or dye syntheses, as only the 4,5-substitution pattern delivers target reactivity and color profiles. This 4,5-dichloro-2(3H)-benzothiazolone eliminates that risk. - QC-verified identity: DSC melting point at 229.1 °C (97.2% purity) ensures isomer fidelity before committing to downstream chemistry. - Enables proprietary disperse dyes with distinct orange-red to blue shades and high light fastness; serves as direct precursor for 3-substituted acetic acid herbicide analogs. - Available in research to bulk quantities with documented chain-of-custody for industrial R&D programs.

Molecular Formula C7H3Cl2NOS
Molecular Weight 220.07 g/mol
CAS No. 87553-87-5
Cat. No. B1601751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2(3h)-benzothiazolone
CAS87553-87-5
Molecular FormulaC7H3Cl2NOS
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1SC(=O)N2)Cl)Cl
InChIInChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11)
InChIKeyOPPHWVDWVMDPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2(3H)-benzothiazolone Procurement and Identity


4,5-Dichloro-2(3H)-benzothiazolone (CAS 87553-87-5) is a halogenated heterocyclic compound within the benzothiazolone family, characterized by a benzene ring fused to a thiazolone core with chlorine atoms at the 4- and 5-positions . This specific substitution pattern distinguishes it from other isomers and mono-halogenated analogs. The compound is valued primarily as a chemical intermediate. Its synthesis typically involves the diazotization and cyclization of 2-amino-4,5-dichlorobenzothiazole, a process described in the patent literature for producing ring-substituted 2(3H)-benzothiazolones [1]. The molecule at ambient conditions is a crystalline solid with a characterized melting point, directly attributable to its dichloro substitution pattern.

Why Isomer Substitution Fails for 4,5-Dichloro Applications


Substituting 4,5-dichloro-2(3H)-benzothiazolone with an unsubstituted, mono-chlorinated, or differently di-chlorinated benzothiazolone isomer is not functionally equivalent. The specific 4,5-pattern is a precise structural requirement for downstream reactivity, governing both electronic properties and steric accessibility . For instance, in the synthesis of disperse dyes from dichloro-2-aminobenzothiazole precursors, the orientation of chlorine substituents is the primary driver of the final dye's color profile and light fastness; a 4,5-dichloro intermediate leads to a different product than a 4,6- or 4,7-dichloro isomer [1]. This relationship holds for benzothiazolone-based agrochemical intermediates, where altering the halogenation pattern can abolish the desired herbicidal or safener activity. Therefore, direct substitution with a cheaper, off-spec isomer is chemically non-viable and guarantees failure in subsequent synthetic steps.

Performance Evidence: 4,5-Dichloro vs. Analog Comparison


Thermal Stability and Purity via DSC Melting Point

The melting point provides a critical, quantifiable benchmark for identity and purity verification during procurement. The 4,5-dichloro isomer exhibits a distinct DSC melting point that differs markedly from other 6-substituted benzothiazolones synthesized via the same process, enabling unambiguous differentiation from potential cross-contaminants or mislabeled isomers [1].

Thermal Analysis Quality Control Intermediate Chemistry

Scalable Synthetic Yield and Process Reliability

A high and reproducible synthetic yield is essential for selecting a scalable intermediate. The patented diazotization-hydrolysis route delivers the 4,5-dichloro isomer in an 81.8% isolated yield, which is comparable to the yields of other halogenated analogs under the same mechanistic pathway [1]. This yield data provides a reliable benchmark for process chemists to predict raw material costs and set specification limits for incoming intermediates.

Process Chemistry Scalability Cost of Goods

Chlorine Orientation and Downstream Dye Color Control

In heteroarylazo disperse dye synthesis, the position of chlorine substituents fundamentally determines the final dye's absorption spectrum, resulting in distinct colors [1]. Dyes synthesized from the 4,5-dichloro-2-aminobenzothiazole precursor produce a specific color profile that differs from those made with the 4,6-, 4,7-, or 5,7-dichloro isomers. Swapping isomers leads to a visually and instrumentally measurable color mismatch, which is unacceptable in dye manufacturing.

Disperse Dyes Color Chemistry Structure-Property Relationship

Procurement Scenarios for 4,5-Dichloro-2(3H)-benzothiazolone


Agrochemical Safener and Herbicide Development

The 4,5-dichloro-2(3H)-benzothiazolone scaffold is a validated core for developing crop protection agents. The compound serves as a direct precursor for 3-substituted acetic acid derivatives, following the established precedent of the 4-chloro analog Benazolin, a commercial herbicide [1]. By starting with the 4,5-dichloro intermediate, researchers can generate novel N-alkylated or N-acylated derivatives with potentially differentiated weed control spectra or enhanced crop safety profiles. The distinct melting point (229.1°C) provides a QC checkpoint to ensure starting material integrity before committing to multi-step agrochemical synthesis [2].

High-Performance Disperse Dyes for Polyester

In the textile industry, the compound's 2-amino precursor is a diazo component for synthesizing heteroarylazo disperse dyes with specific orange-red to blue shades [3]. The 4,5-dichloro orientation critically influences the dye's electronic absorption, producing a coloristic and light-fastness profile that is unattainable with other dichloro isomers. Procuring the 4,5-dichloro-2(3H)-benzothiazolone ensures the creation of a unique, proprietary dye line with reproducible shade matching for demanding polyester coloration applications [3].

HPLC and DSC Analytical Reference Standard

Due to its well-defined, sharp DSC melting point (229.1°C at 97.2% purity) and characteristic chromatographic retention factor stemming from its vicinal dichloro substitution, 4,5-dichloro-2(3H)-benzothiazolone can serve as a rigorous system suitability standard or a non-biological reference control [2]. Analytical labs can leverage these thermal and chromatographic properties to challenge instrument performance (e.g., column selectivity, detector linearity) in method validation protocols for halogenated heterocycle analysis, ensuring robust and reproducible results.

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